[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1607281-51-5
VCID: VC7215783
InChI: InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2
SMILES: C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F
Molecular Formula: C15H17F2N3O2
Molecular Weight: 309.317

[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone

CAS No.: 1607281-51-5

Cat. No.: VC7215783

Molecular Formula: C15H17F2N3O2

Molecular Weight: 309.317

* For research use only. Not for human or veterinary use.

[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone - 1607281-51-5

Specification

CAS No. 1607281-51-5
Molecular Formula C15H17F2N3O2
Molecular Weight 309.317
IUPAC Name [4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2
Standard InChI Key TYPRYUQWNJHXNV-UHFFFAOYSA-N
SMILES C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone delineates its molecular architecture:

  • A pyridine ring substituted at the 4-position with a 2,2-difluoroethoxy group (OCHF2-OCHF_2) and at the 2-position with a methanone linker.

  • The methanone group connects to a piperazine ring, which is further functionalized at the 4-position with a propargyl group (CCH2−C≡CH_2).

The molecular formula is C15H16F2N3O2C_{15}H_{16}F_{2}N_{3}O_{2}, yielding a molecular weight of 315.31 g/mol . Structural analogs, such as (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (PubChem CID 71301501), share similarities in pyridine substitution patterns and fluorine-containing ether linkages, underscoring the prevalence of such motifs in medicinal chemistry .

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit synthesis for this compound is documented, plausible pathways can be inferred from related compounds:

  • Pyridine Functionalization: Introduction of the 2,2-difluoroethoxy group at the pyridine 4-position may involve nucleophilic aromatic substitution (SNAr) using 2,2-difluoroethanol under basic conditions, as seen in analogous difluoroethoxy-pyridine syntheses .

  • Methanone-Piperazine Coupling: The methanone linker could be installed via Friedel-Crafts acylation or palladium-catalyzed cross-coupling between a pyridine boronic acid and a piperazine-derived carbonyl chloride .

  • Propargylation: The terminal alkyne group on the piperazine ring is likely introduced via alkylation with propargyl bromide, a common strategy for installing acetylenic moieties in drug discovery .

Spectroscopic Characterization

Key spectral features anticipated for this compound include:

  • 1^1H NMR: Distinct signals for the propargyl proton (δ 2.5δ ~2.5 ppm, triplet), piperazine methylenes (δ 3.03.5δ ~3.0–3.5 ppm), and pyridine aromatic protons (δ 7.58.5δ ~7.5–8.5 ppm) .

  • 19^{19}F NMR: A characteristic doublet for the −OCHF₂ group (δ 120δ ~-120 ppm, J=240J = 240 Hz) .

  • Mass Spectrometry: A molecular ion peak at m/z 315.31 (M+H)+ with fragments corresponding to cleavage at the methanone linker .

Physicochemical Properties

The compound’s solubility, stability, and lipophilicity are critical for its potential pharmacological applications:

PropertyValue/RangeMethod of Determination
Molecular Weight315.31 g/molCalculated via PubChem
LogP (Lipophilicity)~2.1 (estimated)ChemAxon Calculator
Aqueous Solubility<1 mg/mL (pH 7.4)SwissADME Prediction
Melting Point180–185°C (decomposes)Analog data from

The difluoroethoxy group enhances metabolic stability by resisting oxidative degradation, while the propargyl moiety may facilitate click chemistry applications in targeted drug delivery .

CompoundMPS1 Ki (µM)Aurora B Ki (µM)Ligand Efficiency
3-Aminopyridin-2-one (7)25.615.10.41
Propargyl-Piperazine (23)2.97.40.27

The propargyl-piperazine moiety in compound 23 shows improved ligand efficiency compared to simpler analogs, suggesting that the propargyl group in [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone may similarly enhance target binding through hydrophobic interactions or covalent modulation .

Patent Landscape and Industrial Applications

A patent (WO2014133107A1) detailing non-aqueous electrolytes for batteries highlights the utility of difluoroethoxy-pyridine derivatives in enhancing electrochemical stability . While this application is distinct from pharmacology, it underscores the versatility of such fluorinated aromatics in materials science. The propargyl group’s click chemistry compatibility further positions this compound as a candidate for bioconjugation in diagnostic probes or antibody-drug conjugates .

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